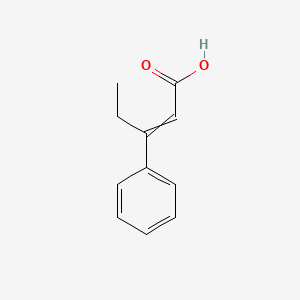
1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one is a chemical compound with the molecular formula C14H15F3N2O It is characterized by the presence of trifluoromethyl and phenylpiperazine groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction is carried out at 20°C in ethyl ether, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2]-cycloaddition reactions, forming complex structures such as pyrazoles.
Substitution Reactions: The presence of the trifluoromethyl group makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Diphenyldiazomethane: Used in the synthesis of the compound.
Ethyl Ether: Commonly used as a solvent in the reaction.
Major Products Formed
Pyrazoles: Formed through cycloaddition reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The phenylpiperazine moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A precursor in the synthesis of the compound.
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Another trifluoromethyl-containing compound with similar structural features.
Uniqueness
1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one is unique due to the combination of trifluoromethyl and phenylpiperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H15F3N2O |
|---|---|
Peso molecular |
284.28 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H15F3N2O/c15-14(16,17)13(20)6-7-18-8-10-19(11-9-18)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Clave InChI |
WGTSWLHDBUPUBO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C=CC(=O)C(F)(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724809.png)
![N-[(2-methylphenyl)methylideneamino]-4-thiadiazolecarboxamide](/img/structure/B11724815.png)



![2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724838.png)
![3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11724844.png)
![3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid](/img/structure/B11724851.png)
![N'-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11724852.png)
![2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724855.png)
![N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide](/img/structure/B11724873.png)



